Pseudoerythromycin A enol ether

Antibacterial Activity Macrolide Structure-Activity Relationship

Erythromycin stability studies demand accurate quantification of the primary neutral/alkaline degradation product. Pseudoerythromycin A enol ether is the compendial-reference standard with a defined relative retention time of ~1.5, essential for HPLC method validation. It enables precise degradation profiling without antibacterial interference and serves as a specific chemical tool for monocyte-to-macrophage differentiation at 10 µM. Supplied with full analytical characterization to meet regulatory requirements.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
Cat. No. B10765898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoerythromycin A enol ether
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
InChIInChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3
InChIKeyNMIWBQUQCOMGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoerythromycin A Enol Ether Overview


Pseudoerythromycin A enol ether (CAS 105882-69-7, synonym LY267108) is a macrolide derivative formed through the internal rearrangement of erythromycin A under neutral to weakly alkaline conditions [1]. It is a principal degradation product of erythromycin and a critical analytical standard for pharmaceutical stability studies [2]. Unlike the parent antibiotic, this compound lacks antibacterial activity, which distinguishes it from many in-class analogs . The structure has been elucidated via detailed 2D NMR spectroscopy [1].

Why Substitution with Generic Impurities Fails


Pseudoerythromycin A enol ether is chemically and functionally distinct from other erythromycin-related impurities, such as erythromycin A enol ether, anhydroerythromycin A, or the parent drug erythromycin A. Substituting it with a generic 'erythromycin impurity' standard risks analytical failure due to different chromatographic behavior and detection characteristics [1]. Critically, this compound has a well-defined, unique biological activity (promoting monocyte differentiation) that is absent in erythromycin A or its other degradation products . Therefore, procurement decisions must be based on the compound's specific, quantifiable properties rather than assumed class-level similarity.

Quantitative Differentiation from Erythromycin A


Absence of Antibacterial Activity

Pseudoerythromycin A enol ether demonstrates no significant antibacterial effect, in stark contrast to its parent compound, erythromycin A, which is a potent macrolide antibiotic . This functional divergence is a direct consequence of the internal translactonization, which alters the macrocyclic conformation necessary for binding to the bacterial 50S ribosomal subunit .

Antibacterial Activity Macrolide Structure-Activity Relationship Microbiology

Distinct USP Response Factor

The United States Pharmacopeia (USP) monograph for Erythromycin Stearate specifies a distinct response factor for pseudoerythromycin A enol ether relative to erythromycin A [1]. This factor is essential for the accurate quantification of this specific impurity in pharmaceutical formulations.

Analytical Chemistry HPLC Pharmaceutical Analysis USP Monograph

Distinct HPLC Retention Time

In the official USP HPLC method for Erythromycin Stearate, pseudoerythromycin A enol ether elutes with a specific relative retention time (RRT) that differentiates it from the parent compound and other related substances [1].

Analytical Chemistry HPLC Pharmaceutical Analysis Impurity Profiling

Monocyte-to-Macrophage Differentiation

Pseudoerythromycin A enol ether has been demonstrated to actively promote the differentiation of monocytes into macrophages when used at a concentration of 10 µM . This specific biological activity is not a reported characteristic of the parent antibiotic, erythromycin A, which primarily functions through ribosomal binding.

Immunology Cell Biology Monocyte Differentiation Macrophage

Optimal Use Cases in Research & QC


Stability Study Reference Standard

In pharmaceutical quality control (QC) and stability testing, pseudoerythromycin A enol ether is the definitive reference standard for identifying and quantifying a primary degradation pathway of erythromycin A under neutral/alkaline conditions [1]. Its use is mandated or recommended in official compendial methods (e.g., USP) due to its specific response factor and retention time [2]. Using a different erythromycin impurity standard would produce inaccurate data and lead to failed regulatory audits.

Monocyte Differentiation Tool

For immunology researchers studying macrophage biology, pseudoerythromycin A enol ether serves as a specific chemical tool to drive monocyte differentiation at a defined concentration of 10 µM . This application leverages a unique functional property not shared by the parent macrolide, erythromycin A, which is primarily an antibiotic . This allows for the investigation of macrophage function without the confounding variable of antibacterial activity.

Impurity Profiling Reference for Generics

For analytical development scientists working on generic erythromycin or related macrolide formulations, this compound is an essential reference material. Its distinct HPLC profile, defined by a relative retention time of approximately 1.5 [2], is critical for developing and validating robust, stability-indicating HPLC methods. Accurate identification and quantification of this specific degradation product are necessary to establish product shelf-life and demonstrate pharmaceutical equivalence to reference listed drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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